Fmoc-Asn(Dod)-OH

Overview

Description

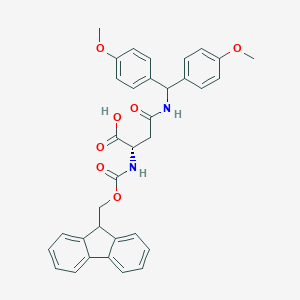

Fmoc-Asn(Dod)-OH, also known as Nα-Fmoc-Nγ-(4,4′-dimethoxybenzhydryl)-L-asparagine, is a derivative of the amino acid asparagine. It is modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the alpha-amino position and a 4,4′-dimethoxybenzhydryl (Dod) group at the gamma-amino position. This compound is commonly used in solid-phase peptide synthesis due to its stability and ease of removal of the Fmoc protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asn(Dod)-OH typically involves the protection of the amino groups of asparagine. The alpha-amino group is protected with the Fmoc group, while the gamma-amino group is protected with the Dod group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale solid-phase peptide synthesis. This method allows for the efficient and automated assembly of peptide chains on an insoluble resin support. The use of excess reagents and automated processes helps drive the reactions to completion and minimize physical losses .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asn(Dod)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Dod group can be removed using acidic conditions.

Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DIC and HOBt.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Dod removal.

Major Products Formed

The major products formed from these reactions include peptides and proteins with specific sequences, depending on the amino acids or peptides coupled with this compound.

Scientific Research Applications

Fmoc-Asn(Dod)-OH is widely used in scientific research for the synthesis of peptides and proteins. Its applications include:

Chemistry: Used in the synthesis of complex peptides and proteins for structural and functional studies.

Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.

Industry: Applied in the production of peptide-based materials for drug delivery, biomaterials, and nanotechnology

Mechanism of Action

The mechanism of action of Fmoc-Asn(Dod)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the alpha-amino group during the synthesis, preventing unwanted side reactions. The Dod group protects the gamma-amino group, allowing for selective deprotection and further functionalization. The compound facilitates the formation of peptide bonds through nucleophilic substitution reactions, where the amino group of the resin or another amino acid attacks the activated carboxyl group of this compound .

Comparison with Similar Compounds

Similar Compounds

Fmoc-Asn(Trt)-OH: Similar to Fmoc-Asn(Dod)-OH but with a trityl (Trt) protecting group instead of Dod.

Fmoc-Gln(Dod)-OH: A derivative of glutamine with similar protecting groups.

Fmoc-Lys(Boc)-OH: A derivative of lysine with a tert-butyloxycarbonyl (Boc) protecting group.

Uniqueness

This compound is unique due to the specific combination of Fmoc and Dod protecting groups, which provide stability and ease of removal under specific conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection and functionalization are crucial .

Biological Activity

Introduction

Fmoc-Asn(Dod)-OH is a derivative of asparagine that has garnered attention in the field of peptide synthesis and biological research. Its unique structure, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a Dod (dodecanoyl) side chain, allows it to participate in various biochemical processes. This article explores the biological activity of this compound, including its synthesis, applications, and relevant case studies.

Structure and Composition

This compound has the following chemical characteristics:

- Molecular Formula : C₁₉H₁₈N₂O₅

- Molecular Weight : 354.357 g/mol

- Density : 1.4 g/cm³

- Melting Point : 190 °C (decomposes)

- Boiling Point : 678.6 °C at 760 mmHg

This compound is typically used in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for the amino group, facilitating the addition of subsequent amino acids to form peptides.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₅ |

| Molecular Weight | 354.357 g/mol |

| Density | 1.4 g/cm³ |

| Melting Point | 190 °C (dec.) |

| Boiling Point | 678.6 °C |

The biological activity of this compound primarily revolves around its role as an intermediate in peptide synthesis and its potential interactions with biological targets. The Dod side chain enhances lipophilicity, which may influence the compound's ability to penetrate cellular membranes and interact with proteins or enzymes.

Applications in Research

- Peptide Synthesis : this compound is utilized in the synthesis of peptides that can be employed in drug development and therapeutic applications.

- Bioconjugation : The compound can be conjugated with other biomolecules, enhancing specificity and efficacy in targeting particular cells or tissues.

- Enzyme Inhibition Studies : Research has indicated that derivatives of asparagine can modulate enzymatic activities, potentially serving as inhibitors or activators depending on their structure and context.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of peptides synthesized using this compound as a building block. The results indicated that certain peptides exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma) cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.

Case Study 2: Enzyme Interaction

In vitro assays demonstrated that peptides containing this compound could inhibit specific proteases involved in cancer metastasis. The inhibitory effects were dose-dependent, suggesting potential therapeutic applications in cancer treatment by targeting metastasis-related pathways.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells |

| Enzyme Inhibition | Inhibits proteases involved in metastasis |

| Bioconjugation Potential | Enhances targeting specificity |

Properties

IUPAC Name |

(2S)-4-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N2O7/c1-41-23-15-11-21(12-16-23)32(22-13-17-24(42-2)18-14-22)36-31(37)19-30(33(38)39)35-34(40)43-20-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-30,32H,19-20H2,1-2H3,(H,35,40)(H,36,37)(H,38,39)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUINEVHFMAGARJ-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557149 | |

| Record name | N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113534-16-0 | |

| Record name | N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.